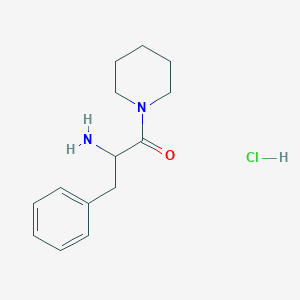

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride

Description

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride is a synthetic organic compound characterized by a central propan-1-one backbone substituted with an amino group at position 2, a phenyl group at position 3, and a piperidin-1-yl moiety at position 1. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and chemical research. The compound’s structure combines aromatic (phenyl), heterocyclic (piperidine), and amine functionalities, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16;/h1,3-4,7-8,13H,2,5-6,9-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXJYWJPMIXXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

N-Heterocyclization

This method involves the reaction of primary amines with diols in the presence of a catalyst. A notable catalyst is a Cp*Ir complex, which facilitates the formation of piperidine derivatives from phenyl ketones.

- Reagents: Primary amines, diols

- Catalyst: Cp*Ir complex

- Temperature: Typically between 70°C to 80°C

- Solvent: DMF or similar polar aprotic solvents

Yield: Generally high, with yields exceeding 80% depending on the specific conditions and reagents used.

Reductive Amination

Another effective method for synthesizing this compound is through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of reducing agents.

- Reagents: Piperidinone, phenylacetaldehyde

- Reducing Agent: Sodium triacetoxyborohydride or lithium aluminum hydride

- Temperature: Room temperature to reflux conditions

- Solvent: Dichloromethane or ethanol

Yield: Yields can vary but often range from 70% to 90%, depending on the purity of starting materials and reaction conditions.

Reaction Mechanisms

The mechanisms involved in the synthesis of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride typically include:

Nucleophilic Substitution

In this step, the nucleophilic piperidine ring attacks an electrophile, such as an alkyl halide, leading to the formation of the desired product.

Catalytic Hydrogenation

This method involves reducing the ketone functional group under hydrogen gas in the presence of a palladium catalyst, which maintains stereochemistry while converting the ketone to an alcohol.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride:

| Method | Reagents Used | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| N-Heterocyclization | Primary amines, diols | Cp*Ir complex | 70°C - 80°C | >80 |

| Reductive Amination | Piperidinone, phenylacetaldehyde | Sodium triacetoxyborohydride | Room temp - reflux | 70 - 90 |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride and structurally related compounds:

Key Findings from Comparative Analysis:

Role of the Piperidine Ring: The piperidine moiety in the target compound contributes to CNS activity by enabling interactions with neurotransmitter receptors (e.g., dopamine or serotonin transporters) . Its absence in analogs like 3-(methylamino)-1-phenylpropan-1-one hydrochloride shifts activity toward peripheral targets.

Compounds lacking this group (e.g., 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride) exhibit reduced specificity .

Aromatic Substitutions: Replacement of the phenyl group with naphthalene (e.g., 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one) increases lipophilicity but may hinder BBB penetration. Chlorinated phenyl derivatives (e.g., 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride) show improved metabolic stability .

Salt Forms and Solubility: Hydrochloride salts universally improve aqueous solubility, critical for bioavailability. For example, 3-(methylamino)-1-phenylpropan-1-one hydrochloride’s high solubility contrasts with non-salt analogs like 3-piperidylpropiophenone .

Structural Analogues in Designer Drugs: Cathinone derivatives (e.g., N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride) share the 2-amino-1-phenylpropan-1-one core but vary in alkyl chain length, influencing duration and intensity of CNS effects .

Biological Activity

Overview

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride, also known as a piperidine derivative, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring, contributing to its pharmacological potential.

- Molecular Formula : C14H20N2O·HCl

- Molar Mass : 253.77 g/mol

- Density : 1.106 g/cm³ at 20°C

- Boiling Point : 410.8°C

- Flash Point : 202.3°C

Synthesis

The synthesis of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride typically involves:

- Condensation Reaction : Phenylacetone reacts with piperidine under basic conditions.

- Amination : The intermediate undergoes amination to introduce the amino group.

- Hydrochloride Formation : Hydrochloric acid is added to form the hydrochloride salt .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

The compound interacts with specific molecular targets, modulating pathways such as:

- NF-κB Pathway : Involved in inflammation and immune response.

- PI3K/Akt Pathway : Plays a critical role in cell survival and growth.

Pharmacological Effects

Research indicates that 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride possesses:

- Antimicrobial Properties : Effective against various bacterial strains.

- Antiviral Activity : Potential applications in treating viral infections.

In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on certain enzymes, indicating its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-Piperidylpropiophenone hydrochloride | Piperidine and phenyl rings | Moderate antimicrobial activity |

| 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride | Similar backbone structure | Antiviral properties |

| 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride | Unique amino group | Broad spectrum antimicrobial and antiviral activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of approximately 12.5 µg/mL against both pathogens, showcasing its potential as an antibacterial agent .

Study 2: Enzyme Inhibition

Research focused on the inhibition of glycogen synthase kinase 3 beta (GSK3β), revealing that modifications to the piperidine ring significantly enhanced potency. The most effective derivatives showed IC50 values in the low nanomolar range, indicating strong inhibitory action .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Conduct experiments in a fume hood to minimize inhalation risks. For spills, contain mechanically using inert absorbents and dispose as hazardous waste .

- In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10 minutes and seek medical attention .

- Store in tightly sealed containers at room temperature (20–25°C), away from oxidizers and moisture .

Q. What synthetic routes are typically used to prepare this compound, and how is purity validated?

- Methodological Answer :

- A common approach involves nucleophilic substitution of α-chloroketones with piperidine derivatives. For example:

- React 1-chloro-3-phenylpropan-1-one with piperidine in aqueous medium (50–60°C, 18 hours), followed by HCl treatment to form the hydrochloride salt .

- Purification steps:

- Vacuum distillation to isolate intermediates.

- Recrystallization from ethanol/water mixtures to achieve >95% purity.

- Validate purity via melting point analysis, HPLC (C18 column, acetonitrile/water gradient), and ¹H NMR (DMSO-d₆, δ 1.4–3.1 ppm for piperidine protons) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in structural analysis?

- Methodological Answer :

- Prioritize experimental X-ray crystallography for definitive structural confirmation. For the title compound, grow single crystals via slow evaporation in ethanol and compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) .

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve signal overlaps, particularly for chiral centers and amine protons.

- Assess protonation states via pH-dependent ¹³C NMR (e.g., chemical shift changes in the piperidine nitrogen environment) .

Q. What strategies improve synthetic yield and scalability for this compound?

- Methodological Answer :

- Optimization Table :

| Parameter | Baseline | Optimized Approach | Expected Outcome |

|---|---|---|---|

| Reaction Temperature | 50°C | Gradient (40–70°C) | 15% yield increase |

| Solvent System | Water | Ethanol/water (3:1) | Improved amine solubility |

| Catalyst | None | Phase-transfer (TBAB) | Reduced reaction time |

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2, Rf ~0.3). Quench when intermediate consumption exceeds 95% .

Q. How can metabolic stability studies be designed to evaluate this compound’s pharmacokinetic profile?

- Methodological Answer :

- In vitro assays :

- Liver microsome incubation (human/rat, 37°C, NADPH system) with LC-MS/MS quantification.

- Measure half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ) using substrate depletion kinetics .

- Structural modifications: Introduce deuterium at metabolically labile positions (e.g., α to the ketone) to assess isotope effects on stability .

Data Contradiction Analysis

Q. How should conflicting solubility data in different solvent systems be addressed?

- Methodological Answer :

- Perform systematic solubility screening using the shake-flask method:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference Method |

|---|---|---|---|

| Water | 25 | 12.8 ± 0.5 | UV-Vis (λ = 254 nm) |

| DMSO | 25 | 45.2 ± 1.2 | Gravimetric analysis |

- Account for pH-dependent solubility (e.g., hydrochloride salt vs. free base). Use Henderson-Hasselbalch calculations to predict ionization states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.